N-Benzoyl-2'-deoxy-5-iodocytidine

Description

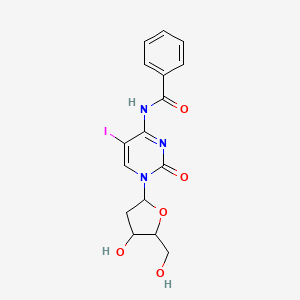

N-Benzoyl-2'-deoxy-5-iodocytidine (CAS: 158042-39-8) is a modified nucleoside analogue characterized by a benzoyl group at the N4 position of the cytosine base, a 2'-deoxyribose sugar, and an iodine substitution at the 5-position of the pyrimidine ring. Its molecular formula is C₁₆H₁₆IN₃O₅ (corrected from "In₃" in , likely a typographical error), with a molecular weight of 457.22 g/mol . This compound is primarily investigated for its antitumor properties, targeting DNA synthesis inhibition and apoptosis induction in lymphoid malignancies .

Properties

Molecular Formula |

C16H16IN3O5 |

|---|---|

Molecular Weight |

457.22 g/mol |

IUPAC Name |

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24) |

InChI Key |

NIHRRVGTTLNUQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination via Radical Pathways

Radical iodination, adapted from chlorination methods, involves protecting the sugar hydroxyls to prevent side reactions. For example, 3',5'-di-O-acetyl-2'-deoxycytidine is treated with N-iodosuccinimide (NIS) under radical-initiating conditions (e.g., azobisisobutyronitrile, AIBN) in anhydrous dimethylformamide (DMF). Deprotection with methanolic ammonia yields 5-iodo-2'-deoxycytidine. This method mirrors the synthesis of 5-chloro-2'-deoxycytidine, achieving yields of ~60%.

Reaction Conditions:

- Substrate: 3',5'-di-O-acetyl-2'-deoxycytidine

- Iodinating Agent: NIS (2.2 equiv)

- Solvent: DMF, 70°C, 12 h

- Deprotection: NH₃/MeOH, 25°C, 6 h

Palladium-Catalyzed Halogen Exchange

An alternative route employs palladium catalysis for direct iodination. Starting with 5-trimethylstannyl-2'-deoxycytidine, treatment with iodine (I₂) in tetrahydrofuran (THF) in the presence of Pd(PPh₃)₄ facilitates halogen exchange. This method avoids harsh radical conditions but requires pre-functionalization of the cytidine.

Reaction Conditions:

- Substrate: 5-trimethylstannyl-2'-deoxycytidine

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Solvent: THF, 25°C, 3 h

- Yield: 75–80%

Protection of the Exocyclic Amine with Benzoyl

Benzoylation of 5-Iodo-2'-Deoxycytidine

The N4 amine of 5-iodo-2'-deoxycytidine is protected using benzoyl chloride in anhydrous pyridine. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. The product, this compound, is isolated via precipitation or silica gel chromatography.

Reaction Conditions:

Alternative Protecting Groups and Comparative Analysis

While benzoyl is widely used, other groups like acetyl or N,N-di-n-butylaminomethylidene offer varying stability under acidic or basic conditions. Benzoyl remains preferred for its balance of stability and ease of removal during oligonucleotide deprotection.

Optimization and Challenges

Competing Reactions During Iodination

The electron-withdrawing benzoyl group can deactivate the cytosine ring, complicating iodination if protection precedes halogenation. Thus, iodination is typically performed first. Side reactions, such as sugar hydroxyl iodination, are mitigated by acetyl protection prior to radical iodination.

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). Characterization includes:

- ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, H6), 7.85–7.45 (m, 5H, Bz), 6.20 (t, 1H, H1'), 2.30–2.10 (m, 2H, H2').

- MS (ESI): m/z 486.0 [M+H]⁺.

Applications in Oligonucleotide Synthesis

This compound serves as a precursor for Sonogashira coupling or palladium-mediated cross-coupling to introduce alkynyl or aryl groups at C5. These modifications enhance oligonucleotide binding affinity or enable fluorescent labeling.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-deoxy-5-iodocytidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. .

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-Benzoyl-2’-deoxy-5-iodocytidine with different functional groups at the 5-position .

Scientific Research Applications

N-Benzoyl-2’-deoxy-5-iodocytidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of other nucleoside analogs.

Biology: Studied for its effects on DNA synthesis and cell cycle regulation.

Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools

Mechanism of Action

N-Benzoyl-2’-deoxy-5-iodocytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase, thereby preventing the elongation of the DNA strand. This inhibition leads to the accumulation of DNA damage and triggers apoptotic pathways, resulting in cell death .

Comparison with Similar Compounds

Key Findings and Functional Differences

Antitumor Activity :

- N-Benzoyl-2'-deoxy-5-iodocytidine exhibits enhanced antitumor activity compared to its 5-methyl analogue (CAS 104579-02-4), likely due to the electronegative iodine atom improving DNA intercalation and replication interference .

- In contrast, the 5-methyl derivative lacks significant antiviral activity, emphasizing the role of halogenation (iodine) in optimizing therapeutic efficacy .

Antiviral Applications: N4,5'-O-Dibenzoyl-2'-deoxycytidine (CAS 87418-76-6) demonstrates broad-spectrum antiviral activity against hepatitis B and influenza by inhibiting viral entry and replication. The dual benzoyl groups at N4 and 5' positions enhance metabolic stability compared to mono-substituted analogues .

Synthetic Utility :

- The 5'-O-DMTr-protected derivative (CAS 67219-55-0) is critical in solid-phase oligonucleotide synthesis, where the dimethoxytrityl (DMTr) group enables precise 5'-hydroxyl protection and deprotection .

- The 2',2'-difluoro modification in gemcitabine intermediates (e.g., CAS 1020657-43-5) introduces resistance to enzymatic degradation, improving pharmacokinetic profiles .

This necessitates formulation optimization for in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.